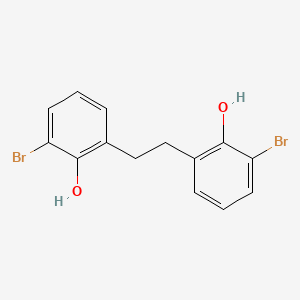
Phenol, 2,2'-(1,2-ethanediyl)bis[6-bromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- is a brominated phenolic compound with the molecular formula C14H12Br2O2 . This compound is characterized by the presence of two bromine atoms and a phenolic structure, making it a significant molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- typically involves the bromination of a phenolic precursor. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination of the phenolic rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the phenolic precursor is reacted with bromine in a continuous flow reactor. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to form the corresponding de-brominated phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, de-brominated phenols, and substituted phenolic compounds .
Applications De Recherche Scientifique
Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its phenolic structure.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- exerts its effects involves the interaction of its phenolic groups with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The phenolic groups can form hydrogen bonds and interact with enzymes and proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis-: This compound has a similar phenolic structure but contains nitrilomethylidyne groups instead of bromine atoms.
2,6-Bis(1,1-dimethylethyl)phenol: Another phenolic compound with different substituents, used in various industrial applications.
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[6-bromo- is unique due to the presence of bromine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring brominated phenolic compounds .
Propriétés
Numéro CAS |
650601-27-7 |
|---|---|
Formule moléculaire |
C14H12Br2O2 |
Poids moléculaire |
372.05 g/mol |
Nom IUPAC |
2-bromo-6-[2-(3-bromo-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Br2O2/c15-11-5-1-3-9(13(11)17)7-8-10-4-2-6-12(16)14(10)18/h1-6,17-18H,7-8H2 |
Clé InChI |
PSIVXTHDDNBOGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)CCC2=C(C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)
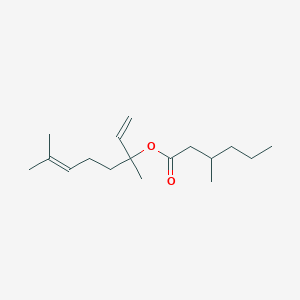
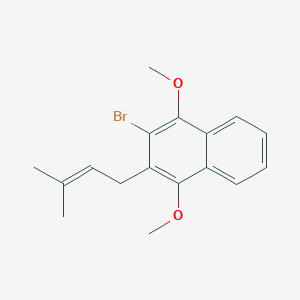
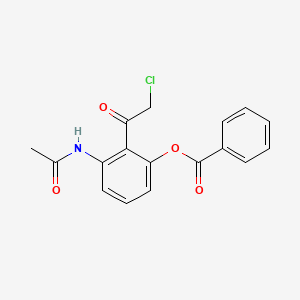
![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)

![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)
![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)

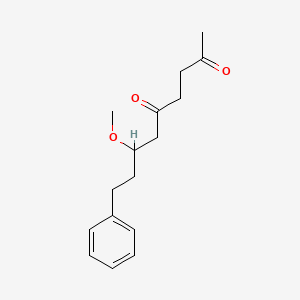



![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
